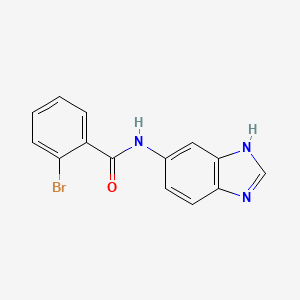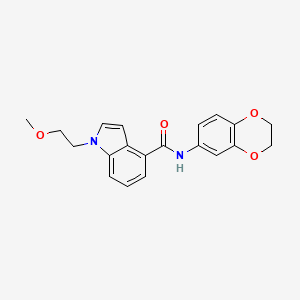![molecular formula C24H26FN3O3 B10998341 N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10998341.png)
N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide” involves several steps:
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Attachment of the Fluorophenyl Ethyl Group: This step involves the alkylation of the pyridoindole core with a 4-fluorophenyl ethyl halide.
Formation of the Butanamide Moiety: The final step involves the coupling of the intermediate with a butanoyl chloride derivative to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole nitrogen.
Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of neurological disorders or cancer.
Industry
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide” would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets could include neurotransmitter receptors, kinases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-fluorophenyl)ethyl]-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Lacks the methoxy group.
N-[2-(4-chlorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the methoxy group and the fluorophenyl ethyl moiety in “N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide” may confer unique biological activity and chemical reactivity compared to similar compounds. These structural features could influence its binding affinity, selectivity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C24H26FN3O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C24H26FN3O3/c1-31-18-6-7-21-19(14-18)20-15-28(13-11-22(20)27-21)24(30)9-8-23(29)26-12-10-16-2-4-17(25)5-3-16/h2-7,14,27H,8-13,15H2,1H3,(H,26,29) |
InChI Key |
PCZYAUOGHOROEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10998258.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B10998263.png)
![4-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B10998264.png)
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10998269.png)
![6-fluoro-2-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10998282.png)

![2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10998320.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10998334.png)
![N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine](/img/structure/B10998335.png)
![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B10998340.png)
![4-methoxy-N-methyl-3-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)benzamide](/img/structure/B10998349.png)
![2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1H-indol-5-yl)acetamide](/img/structure/B10998357.png)
